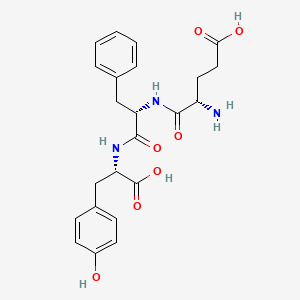

H-Glu-Phe-Tyr-OH

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27N3O7 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C23H27N3O7/c24-17(10-11-20(28)29)21(30)25-18(12-14-4-2-1-3-5-14)22(31)26-19(23(32)33)13-15-6-8-16(27)9-7-15/h1-9,17-19,27H,10-13,24H2,(H,25,30)(H,26,31)(H,28,29)(H,32,33)/t17-,18-,19-/m0/s1 |

InChI Key |

MIIGESVJEBDJMP-FHWLQOOXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)N |

sequence |

EFY |

Origin of Product |

United States |

Synthesis Methodologies for H Glu Phe Tyr Oh

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like H-Glu-Phe-Tyr-OH. bachem.comresearchgate.net This technique involves assembling the peptide chain step-by-step while one end is anchored to an insoluble polymeric support, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. peptide.com The most prevalent strategy for this is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes milder reaction conditions compared to older methods. iris-biotech.deluxembourg-bio.com

Resin Selection and Loading Considerations

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. For the synthesis of this compound, which has a free carboxylic acid at the C-terminus (Tyr-OH), several resins are suitable.

2-Chlorotrityl chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows the peptide to be cleaved under very mild acidic conditions, such as with a dilute solution of trifluoroacetic acid (TFA) or even acetic acid/trifluoroethanol/DCM mixtures. researchgate.netnih.gov This is particularly advantageous for protecting the acid-labile side-chain protecting groups of glutamic acid and tyrosine during cleavage. The mild conditions also help to minimize the risk of racemization of the C-terminal tyrosine.

Wang Resin: This is another widely used resin for the synthesis of peptide acids. bachem.com It requires stronger acidic conditions for cleavage, typically a mixture containing 50-95% TFA. While effective, care must be taken to optimize the cleavage cocktail to prevent side reactions.

Table 1: Comparison of Resins for this compound Synthesis

| Resin Type | Linker Type | Cleavage Condition | Advantages | Disadvantages |

|---|---|---|---|---|

| 2-Chlorotrityl chloride | Trityl | Mildly acidic (e.g., 1-5% TFA in DCM) | Minimizes side-chain reactions and racemization of C-terminal Tyr. | Higher cost. |

| Wang Resin | p-alkoxybenzyl ester | Strongly acidic (e.g., 50-95% TFA) | Cost-effective, robust, and widely used. | Harsher cleavage can lead to side reactions if not properly managed. |

Coupling Reagents and Strategies for Tripeptide Assembly

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by coupling reagents. creative-peptides.com The process for this compound synthesis starts with the deprotection of the Fmoc group from the resin-bound Tyrosine, followed by the coupling of Fmoc-Phe-OH, and then, after another deprotection step, the coupling of Fmoc-Glu(OtBu)-OH. beilstein-journals.org

For the side chains, the hydroxyl group of Tyrosine is typically protected with a tert-butyl (tBu) group, and the γ-carboxyl group of Glutamic acid is protected as a tert-butyl ester (OtBu). iris-biotech.depeptide.com These protecting groups are stable during the Fmoc deprotection steps (which use a base like piperidine) but are readily removed during the final acid cleavage. iris-biotech.de

Several classes of coupling reagents are available, with aminium/uronium salts being highly efficient and popular.

HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and its tetrafluoroborate (B81430) analogue (TBTU) are highly efficient coupling reagents that promote rapid peptide bond formation with minimal racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). creative-peptides.compeptide.com

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive than HBTU and is particularly effective for difficult couplings, ensuring high yields. peptide.combachem.comresearchgate.net

DIC/Oxyma: Diisopropylcarbodiimide (DIC) is a simple carbodiimide (B86325) coupling reagent. Its reactivity is significantly enhanced and side reactions are suppressed when used with an additive like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). rsc.org

The standard coupling cycle involves dissolving the Fmoc-protected amino acid with the coupling reagent and a base, such as N,N-diisopropylethylamine (DIPEA), and adding it to the deprotected resin.

Table 2: Common Coupling Reagents for SPPS

| Reagent | Type | Key Features |

|---|---|---|

| HBTU/TBTU | Aminium/Uronium Salt | High efficiency, low racemization (with HOBt). peptide.com |

| HATU | Aminium/Uronium Salt | Very high reactivity, excellent for difficult sequences. researchgate.net |

| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, reduced racemization with Oxyma. rsc.org |

Deprotection and Cleavage Procedures

After the full tripeptide chain (Glu-Phe-Tyr) is assembled on the resin, the final steps are the removal of the N-terminal Fmoc group, followed by the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups (tBu from Tyr and OtBu from Glu).

The N-terminal Fmoc group is removed by treating the peptide-resin with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com

Final cleavage and deprotection are typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic acid (TFA). This step requires the addition of "scavengers" to trap the highly reactive cationic species (like the t-butyl cation) that are generated from the cleavage of the protecting groups. These cations can otherwise cause unwanted modifications, particularly to the electron-rich side chains of Tyrosine and Tryptophan. diva-portal.orgpeptide.com

A common cleavage cocktail for a peptide containing Tyrosine and Glutamic acid is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS. csic.es For more sensitive sequences, a more complex cocktail known as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) can be used. peptide.compeptide.com The crude peptide is then typically precipitated from the cleavage mixture using cold diethyl ether.

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, the classical method predating SPPS, involves carrying out all reactions in a homogeneous solution. bachem.comnih.gov While more labor-intensive due to the need for purification after each step, it remains a valuable technique, particularly for large-scale synthesis or the preparation of specific peptide fragments. google.com

The synthesis of this compound in solution would involve a stepwise or fragment condensation approach. For example, a protected dipeptide, such as Z-Glu(OtBu)-Phe-OH, could be synthesized and purified. Separately, the C-terminal amino acid, H-Tyr(tBu)-OH, would be prepared. These two fragments would then be coupled using a standard coupling reagent like DCC or TBTU. nih.govgoogle.com

The key steps in solution-phase synthesis are:

Protection: The α-amino and reactive side-chain groups are protected. Common N-terminal protecting groups include Carbobenzyloxy (Z) and Boc. Side chains for Glu and Tyr would be protected as benzyl (B1604629) (Bzl) or tert-butyl (tBu) esters/ethers. bachem.compeptide.com

Activation & Coupling: The C-terminal carboxyl group of one fragment is activated and then reacted with the free N-terminus of the other.

Purification: The desired peptide product is isolated from unreacted starting materials and by-products, often by chromatography or recrystallization.

Deprotection: Finally, all protecting groups are removed, often via catalytic hydrogenation for Z and Bzl groups or strong acid for Boc and tBu groups, to yield the final tripeptide. bachem.com

Enzymatic Synthesis Considerations for Oligopeptides

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and often without the need for extensive side-chain protection. scispace.comresearchgate.net Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific, kinetically or thermodynamically controlled conditions. nih.gov

For the synthesis of this compound, enzymes like papain or thermolysin could be employed. nih.govru.nl These enzymes exhibit broad specificity. The synthesis could proceed via a stepwise addition of amino acids or the coupling of dipeptide fragments.

A potential strategy involves:

Kinetically Controlled Synthesis: An activated carboxyl component (e.g., an amino acid ester like H-Phe-OMe) is reacted with a nucleophilic amino component (e.g., H-Tyr-OH) in the presence of an enzyme like thermolysin. The enzyme catalyzes the formation of the H-Phe-Tyr-OH dipeptide.

Fragment Condensation: The resulting dipeptide could then act as the nucleophile for a subsequent enzymatic reaction with an activated glutamic acid derivative (e.g., Z-Glu-OMe).

A key advantage is the high stereospecificity of enzymes, which eliminates the risk of racemization. researchgate.net However, yields can be variable, and reaction conditions such as pH, solvent, and substrate concentration must be carefully optimized to favor synthesis over hydrolysis. Research has demonstrated the successful chemoenzymatic synthesis of related dipeptides like H-Glu-Trp-OH, suggesting the feasibility of this approach for this compound. ru.nl

Purification Strategies in Peptide Synthesis

Regardless of the synthetic method used, the final crude product is a mixture containing the target peptide along with impurities such as truncated or deletion sequences, incompletely deprotected peptides, and by-products from scavengers and protecting groups. bachem.com Therefore, a robust purification step is essential.

The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comjove.comgoogle.com

This technique separates molecules based on their hydrophobicity. renyi.hu

Stationary Phase: The most common stationary phase is silica (B1680970) that has been modified with C18 (octadecyl) alkyl chains, creating a non-polar surface.

Mobile Phase: A gradient of two solvents is used for elution. Eluent A is typically water with a small amount (0.1%) of an ion-pairing agent like TFA. Eluent B is an organic solvent, usually acetonitrile (B52724), also containing 0.1% TFA. bachem.com

Procedure: The crude peptide mixture is dissolved and loaded onto the column in a low concentration of Eluent B. The components bind to the C18 stationary phase. As the concentration of acetonitrile in the mobile phase is gradually increased, the components elute in order of increasing hydrophobicity. renyi.hunih.gov The peptide this compound, containing two aromatic residues, is moderately hydrophobic and will be well-retained and separated under these conditions.

Fractions are collected and analyzed for purity, typically by analytical HPLC and mass spectrometry. Pure fractions are then pooled and lyophilized (freeze-dried) to obtain the final peptide as a stable, dry powder. jove.com

Chromatographic Techniques for this compound Purity Assessment

After synthesis and cleavage, the crude peptide mixture contains the desired this compound along with various impurities such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for both assessing the purity of the crude product and for its purification. lcms.czhplc.eu

Separation in RP-HPLC is based on the hydrophobicity of the molecules. gilson.com A non-polar stationary phase (typically silica chemically modified with C18 alkyl chains) is used in conjunction with a polar mobile phase. Peptides are eluted using a gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer. To ensure good peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is typically added to the mobile phase at a concentration of about 0.1%. lcms.czsigmaaldrich.com The TFA protonates the peptide's carboxyl groups and residual silanols on the column, minimizing undesirable secondary ionic interactions. lcms.czhplc.eu The peptide is detected as it elutes from the column, usually by monitoring UV absorbance at a wavelength of 210-220 nm, where the peptide bond absorbs.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. sigmaaldrich.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. sigmaaldrich.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) | Organic component for eluting the peptide. sigmaaldrich.com |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes | Gradually increases mobile phase hydrophobicity to elute peptides. sigmaaldrich.com |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical columns. hplc.eu |

| Detection | UV at 214 nm or 220 nm | Detection of the peptide bond. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects retention time and resolution. |

Structural Characterization and Conformational Analysis of H Glu Phe Tyr Oh

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are instrumental in determining the structure of peptides like H-Glu-Phe-Tyr-OH. These methods provide insights into the molecular weight, sequence, and conformational states of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. For this compound, NMR experiments can provide information on the spatial proximity of protons, which helps in defining the peptide's conformational preferences.

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable. A COSY spectrum reveals scalar (through-bond) couplings between protons, helping to identify amino acid spin systems. A NOESY spectrum, on the other hand, identifies through-space interactions between protons that are close to each other, providing crucial distance restraints for structure calculation.

The chemical shifts of the amide protons are sensitive to their environment, including hydrogen bonding, which is a key determinant of secondary structure. For the aromatic residues, phenylalanine and tyrosine, the chemical shifts of their ring protons can indicate stacking interactions or other environmental effects. The pH of the solution can also significantly affect the chemical shifts of residues with ionizable side chains, such as the glutamic acid and tyrosine in this tripeptide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a related dipeptide, γ-Glutamylphenylalanine

| Spectrum Type | Description | Source |

| Predicted 1D ¹H NMR | 100 MHz, D₂O | Wishart Lab |

| Predicted 1D ¹³C NMR | 100 MHz, D₂O | Wishart Lab |

This data for a related dipeptide illustrates the type of information obtainable from NMR spectroscopy.

Mass Spectrometry in Tripeptide Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and sequence of peptides. In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For a tripeptide like this compound, MS can confirm its molecular mass of approximately 473.48 g/mol .

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. In this technique, the protonated peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions, such as b- and y-ions, allow for the determination of the amino acid sequence. For instance, in this compound, fragmentation would be expected to yield characteristic ions corresponding to the loss of individual amino acid residues. Studies on similar peptides have shown that tripeptides containing glutamic acid can exhibit characteristic fragmentation patterns, such as the loss of a water molecule.

Other Spectroscopic Methods (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry for the analysis of biomolecules, including peptides. ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing intact peptides and non-covalent complexes. The process involves creating a fine spray of charged droplets from which gas-phase ions are produced.

The efficiency of ionization in ESI can be influenced by the physicochemical properties of the peptide, such as its hydrophobicity. Peptides with more nonpolar character tend to have a higher response in ESI-MS. The presence of additives in the mobile phase, such as formic acid or dimethyl sulfoxide (B87167) (DMSO), can also enhance the ionization of peptides.

Computational and Theoretical Conformational Studies

Computational methods complement experimental techniques by providing detailed insights into the conformational landscape and dynamics of peptides.

Molecular Dynamics Simulations for Tripeptide Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of the conformational dynamics of a tripeptide like this compound in a simulated environment, such as in explicit water.

These simulations can explore the conformational space available to the peptide, identifying stable conformations and the transitions between them. MD simulations have been used to study various aspects of peptide behavior, including folding, dimerization, and interaction with other molecules or membranes. The choice of force field and water model is critical for the accuracy of the simulations. Constant pH MD simulations can also be employed to study the effect of pH on the peptide's conformation and protonation states.

Quantum Chemical Calculations for Dihedral Angle Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate method for studying the electronic structure and geometry of molecules. These calculations can be used to analyze the potential energy surface of a tripeptide with respect to its backbone dihedral angles (phi, psi, and omega).

By systematically varying these angles and calculating the corresponding energy, a Ramachandran plot can be generated, which shows the energetically favorable and unfavorable conformations for each amino acid residue in the peptide. DFT calculations can also be used to investigate the influence of side-chain conformations and inter-residue interactions on the peptide backbone geometry. Such calculations have been employed to study the stability of different secondary structures like β-strands and turns in tripeptides. The accuracy of these calculations is dependent on the level of theory and the basis set used.

Table 2: Overview of Computational Methods in Peptide Analysis

| Method | Application | Key Insights |

| Molecular Dynamics (MD) | Simulating peptide motion over time | Conformational dynamics, folding pathways, interactions |

| Quantum Chemistry (DFT) | Calculating electronic structure and energy | Dihedral angle analysis, stable conformations, bond properties |

Force Field Parameterization for this compound Systems

To accurately model the conformational landscape of this compound through molecular dynamics (MD) simulations, a well-parameterized force field is essential. Force fields are a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For peptides, these parameters must accurately represent the energies associated with bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

The parameterization process for a tripeptide like this compound would typically involve a combination of quantum mechanical (QM) calculations and experimental data. QM methods are used to determine the conformational energies of smaller fragments representative of the peptide's functional groups, such as the polypeptide backbone and the individual amino acid side chains. These calculations provide a benchmark for optimizing the force field parameters.

Several established force fields, such as AMBER and CHARMM, are commonly used for protein and peptide simulations. These force fields have been developed by fitting parameters to a wide range of experimental and QM data for amino acids and small peptides. For a system like this compound, it is crucial to ensure that the force field accurately captures the specific interactions involving the aromatic rings of phenylalanine and tyrosine, as well as the charged carboxyl group of glutamic acid. The balance between hydrophilic and hydrophobic interactions is particularly important for self-assembling peptide systems and must be carefully calibrated in the force field.

The process often involves:

Initial Parameter Assignment: Utilizing existing parameters from established force fields like CHARMM General Force Field (CGenFF) or AMBER as a starting point.

QM Calculations: Performing high-level QM calculations on dipeptide or model compounds representing the different residues and their linkages to obtain accurate energetic and geometric data.

Parameter Optimization: Adjusting bonded (bond, angle, dihedral) and non-bonded (van der Waals, partial atomic charges) parameters to reproduce the QM data and experimental values, such as partition coefficients.

Validation: Testing the new parameters by running MD simulations and comparing the results with available experimental data, such as NMR or X-ray crystallography data, to ensure the force field can reproduce the conformational behavior of the peptide.

Impact of Amino Acid Side Chains on this compound Conformation

Phenylalanine Side Chain Rotameric States and Aromatic Ring Dynamics

The phenylalanine side chain consists of a methylene (B1212753) group attached to a phenyl ring. The conformation of this side chain is primarily defined by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The χ1 angle typically populates three staggered rotameric states: gauche+ (g+), trans (t), and gauche- (g-).

The dynamics of the phenylalanine side chain are often dominated by 180° flips of the phenyl ring, known as π-flips. However, studies have shown that the number of exchanging rotameric states can increase depending on the environment, indicating a greater degree of dynamic freedom. The orientation of the aromatic ring can influence intramolecular and intermolecular interactions, including hydrophobic and aromatic-aromatic (π-π) stacking interactions.

Table 1: Phenylalanine Side Chain Rotameric States

| Rotamer State | χ1 Angle Range (degrees) | Probability (in α-helices) |

|---|---|---|

| trans | 179.8 ± 9.1 | 0.721 |

| gauche- | 286.0 ± 10.8 | 0.254 |

| gauche+ | 75.4 ± 8.1 | 0.025 |

Data derived from studies on α-helical secondary structures.

Tyrosine Side Chain Rotameric States and Phenolic Group Influence

Similar to phenylalanine, the tyrosine side chain possesses an aromatic ring, but with the addition of a hydroxyl group at the para position. This phenolic group introduces the potential for hydrogen bonding, which can significantly influence the peptide's conformation and interactions with its environment.

The rotameric states of the tyrosine side chain are also defined by the χ1 and χ2 dihedral angles. Studies on peptides containing tyrosine have identified several populated rotamer states. The orientation of the phenolic group can act as both a hydrogen bond donor and acceptor, leading to specific intramolecular or intermolecular interactions that can stabilize certain conformations. The rotameric state of tyrosine has been shown to be sensitive to the local environment, with different states being favored in different secondary structures or solvent conditions.

Table 2: Approximate Tyrosine Side Chain Rotamer States

| Rotamer State | (χ1; χ2) Angles (degrees) |

|---|---|

| 1 | (67; 239) |

| 2 | (74; 81) |

| 3 | (166; 116) |

| 4 | (168; 291) |

These are approximate centers of rotamer states observed in molecular dynamics simulations of a tyrosine-containing peptide.

Glutamic Acid Side Chain Flexibility and Charge Influence

The glutamic acid side chain contains a carboxylic acid group, which is typically deprotonated and negatively charged at physiological pH. This charge makes the glutamic acid residue highly polar and capable of forming strong electrostatic interactions, such as salt bridges with positively charged residues.

The longer side chain of glutamic acid, with two methylene groups before the terminal carboxyl group, provides it with more flexibility compared to aspartic acid. This flexibility allows the side chain to rotate and adopt various conformations, facilitating interactions with other parts of the peptide or with surrounding molecules. The negative charge on the carboxylate group plays a crucial role in the solubility of the peptide in aqueous environments and is often found on the exterior of proteins where it can interact with water.

Structural Determinants of Bioactivity in Tripeptides

The biological activity of a tripeptide is intimately linked to its three-dimensional structure. Specific structural features determine how a peptide interacts with its biological target, such as an enzyme active site or a cell surface receptor.

Key structural determinants for bioactivity in tripeptides include:

Amino Acid Composition and Sequence: The specific sequence of amino acids is fundamental, as it dictates the types of side chains present and their relative positions. For example, the presence of hydrophobic residues can enhance interactions with hydrophobic pockets in enzymes.

Side Chain Properties: The chemical nature of the side chains (hydrophobic, polar, charged, aromatic) is critical. For instance, hydrophobic amino acids can be important for inhibiting lipid peroxidation, while aromatic residues like tyrosine and tryptophan can contribute to antioxidant activity. C-terminal proline is often found to enhance the inhibitory activity of certain peptides.

Conformation and Flexibility: The peptide must be able to adopt a specific conformation to bind effectively to its target. The conformational flexibility of the backbone and side chains allows the peptide to adapt its shape to fit the binding site. The presence of specific secondary structures like β-turns or γ-turns can also be important for bioactivity.

Investigation of Biological Activities and Underlying Mechanisms of H Glu Phe Tyr Oh in Vitro & Pre Clinical Focus

Role as a Peptide Transporter

The intestinal absorption of di- and tripeptides is a critical process for protein nutrition, mediated by specialized carrier proteins. The tripeptide H-Glu-Phe-Tyr-OH is a substrate for these transporters.

The primary mechanism for the absorption of di- and tripeptides from the intestinal lumen into enterocytes is facilitated by the Peptide Transporter 1 (PEPT1), a member of the solute carrier family SLC15. PEPT1 is a low-affinity, high-capacity transporter that is abundantly expressed on the apical (brush-border) membrane of intestinal epithelial cells.

The transport process is a form of secondary active transport, driven by an inwardly directed electrochemical proton gradient (H+). This symport mechanism couples the uptake of the peptide with the influx of one or more protons down their concentration gradient. The necessary proton gradient, with a higher concentration of H+ in the intestinal lumen relative to the cell's interior, is maintained by the action of the Na+/H+ exchanger (NHE3), which pumps protons out of the cell in exchange for sodium ions. Therefore, the uptake of peptides like this compound is an electrogenic process, meaning it results in a net movement of positive charge into the cell.

Once inside the enterocyte, the tripeptide can be either hydrolyzed into its constituent amino acids by intracellular peptidases or transported intact across the basolateral membrane into the bloodstream.

Hydrophobicity plays a significant role, with studies suggesting that residues on the transporter tend to bind more favorably to peptides with hydrophobic side chains. Research on a series of dipeptides has shown that hydrophobic C-terminal residues generally increase the apparent affinity for the human PEPT1 transporter (hPepT1). For instance, dipeptides ending in Phenylalanine (Phe) show a higher apparent affinity (lower Kₘ) than those ending in Tyrosine (Tyr), which in turn have a higher affinity than those ending in Glycine. Conversely, charged C-terminal residues tend to decrease the apparent affinity. Tripeptides containing hydrophobic amino acid residues generally exhibit a high affinity for the related transporter PEPT2. Given that this compound contains two aromatic, hydrophobic residues (Phe and Tyr) and one negatively charged residue (Glu), its affinity for PEPT1 is expected to be a composite of these features.

Table 1: Apparent Affinity (Kₘ) of Various Dipeptides for the Human PEPT1 Transporter This table presents data for representative dipeptides to illustrate the influence of C-terminal residue properties on transporter affinity. Data for this compound is not specified in the search results.

| Peptide (Gly-X) | C-Terminal Residue (X) | Key Property of X | Apparent Affinity (Kₘ) in mM |

| Gly-Phe | Phenylalanine | Hydrophobic, Aromatic | 1.15 |

| Gly-Val | Valine | Hydrophobic, Aliphatic | 1.83 |

| Gly-Gln | Glutamine | Polar, Neutral | 2.15 |

| Gly-Tyr | Tyrosine | Hydrophobic, Aromatic, Polar | 2.45 |

| Gly-Gly | Glycine | Neutral, Smallest | 3.51 |

| Gly-Asp | Aspartic Acid | Negatively Charged | 11.2 |

| Gly-Glu | Glutamic Acid | Negatively Charged | 12.5 |

Mechanism of Monovalent Cation/H+ Symport in Intestinal Cells

Modulatory Effects on Taste Receptors

The taste of peptides is a crucial sensory attribute, and this compound's structure suggests a distinct taste profile.

The bitter taste of protein hydrolysates is a well-documented phenomenon, largely attributed to the presence of specific peptides. Research has consistently shown that the hydrophobicity of a peptide is a primary determinant of its bitterness. The peptide this compound contains two hydrophobic amino acids with bulky aromatic side chains, Phenylalanine (Phe) and Tyrosine (Tyr), which are strongly associated with a bitter taste.

Studies on structure-taste relationships reveal several key principles:

The presence of hydrophobic amino acids like Phe and Tyr in a peptide sequence confers bitterness.

The intensity of the bitterness often increases with a higher content of hydrophobic residues.

For many peptides, the bitterness is more pronounced when the hydrophobic amino acid is located at the C-terminus. this compound has a Tyr residue at its C-terminus, a feature known to enhance bitterness.

Table 2: Bitter Taste Thresholds of Phenylalanine- and Tyrosine-Containing Peptides The taste threshold value (TH.V) is the minimum concentration at which a substance is perceived. A lower threshold indicates a more intense bitter taste.

| Peptide | Sequence | Taste Threshold (mM) |

| Gly-Phe | Glycine-Phenylalanine | 1.2 |

| Gly-Gly-Phe | Glycine-Glycine-Phenylalanine | 1.5 |

| Gly-Phe-Phe | Glycine-Phenylalanine-Phenylalanine | 0.6 |

| Phe-Phe-Phe | Phenylalanine-Phenylalanine-Phenylalanine | 0.2 |

| Gly-Tyr | Glycine-Tyrosine | 3.0 |

| Gly-Gly-Tyr | Glycine-Glycine-Tyrosine | 1.5 |

| Gly-Tyr-Tyr | Glycine-Tyrosine-Tyrosine | 0.4 |

| Tyr-Tyr-Tyr | Tyrosine-Tyrosine-Tyrosine | 0.2 |

The perception of a peptide's taste can be significantly altered by chemical modifications to its N-terminal (amino) or C-terminal (carboxyl) ends. For this compound, the N-terminus is a free amino group from glutamic acid, and the C-terminus is a free carboxyl group (-OH) from tyrosine.

General findings indicate that blocking these terminal groups, for instance, through esterification of the C-terminus or acylation of the N-terminus, can influence taste. In some dipeptides, such modifications have been shown to increase bitterness. However, the effect is not universal and depends on the specific modification. For example, N-terminal acetylation has been reported to decrease bitterness in certain peptides, whereas methylation can increase it.

Correlation of Amino Acid Sequence with Taste Profile (Bitter Taste)

Antioxidant Activity and Radical Scavenging Mechanisms

Peptides derived from food proteins are recognized as potent antioxidants. The specific amino acid composition and sequence of this compound endow it with significant radical scavenging capabilities. The primary mechanisms by which such peptides exert their antioxidant effects include donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and chelating pro-oxidant metal ions.

The antioxidant capacity of this compound is largely attributable to its constituent amino acids:

Tyrosine (Tyr): This aromatic amino acid is a powerful antioxidant. Its phenolic hydroxyl group can readily donate a hydrogen atom (a mechanism known as Hydrogen Atom Transfer, or HAT) to free radicals, quenching them and forming a relatively stable phenoxyl radical, which terminates the radical chain reaction.

Phenylalanine (Phe): As an aromatic amino acid, Phe can donate electrons to stabilize free radicals through its resonant structure.

Glutamic Acid (Glu): The carboxyl group in the side chain of glutamic acid can act as a reducing agent, contributing to metal chelation and electron-donating antioxidant activity. Some studies suggest that the presence of an acidic residue like Glu adjacent to Tyr can facilitate the release of the hydrogen from Tyr's phenolic group, thereby enhancing its antioxidant activity.

A study on potato protein hydrolysate identified a related peptide, Tyr-Phe-Glu (YFE), and demonstrated its protective effects in a cellular model. Pre-treatment of Caco-2 cells with YFE significantly reduced malondialdehyde (MDA) formation—a marker of lipid peroxidation—induced by hydrogen peroxide, indicating its ability to suppress cellular oxidation.

Table 3: In Vitro Antioxidant Activity of Representative Peptides This table includes IC₅₀ values (the concentration required to inhibit 50% of the radical activity) for various peptides containing antioxidant amino acids to illustrate their potential. A lower IC₅₀ value indicates higher antioxidant activity.

| Peptide Sequence | Source/Type | Assay | IC₅₀ Value | Reference |

| Arg-Glu-Leu-Glu-Glu-Leu | Yak Casein Hydrolysate | Superoxide Anion Scavenging | 0.52 mg/mL | |

| Arg-Glu-Leu-Glu-Glu-Leu | Yak Casein Hydrolysate | Hydroxyl Radical Scavenging | 0.69 mg/mL | |

| Pro-Tyr-Ser-Phe-Lys | Seafood Waste | DPPH Radical Scavenging | 2.459 mM | |

| Pro-Tyr-Ser-Phe-Lys | Seafood Waste | ABTS Radical Scavenging | 0.281 mM | |

| SSGPPVPGPMGPMGPR | Skipjack Tuna Bone | DPPH Radical Scavenging | 3.149 mM | |

| SSGPPVPGPMGPMGPR | Skipjack Tuna Bone | Superoxide Anion Scavenging | 3.803 mM | |

| SSGPPVPGPMGPMGPR | Skipjack Tuna Bone | ABTS Radical Scavenging | 9.489 mM |

Contribution of Aromatic (Phe, Tyr) and Hydrophobic Residues as Hydrogen Donors

The antioxidant capacity of this compound is significantly influenced by its aromatic amino acid residues, Phenylalanine and Tyrosine. Aromatic amino acids are recognized for their ability to act as potent hydrogen or proton donors, a key mechanism in scavenging free radicals. The phenolic group in Tyrosine and the indole (B1671886) group in Tryptophan (not present in this peptide) can donate hydrogen to electron-deficient radicals, thereby neutralizing them and inhibiting radical-mediated chain reactions. This action converts the radical into a more stable form.

Hydrophobic amino acids also play a crucial role in antioxidant activity. The presence of residues like Phenylalanine enhances the peptide's solubility in lipids, facilitating better interaction with lipid-based radicals within cell membranes and improving access to fat-soluble reactive oxygen species (ROS). This hydrophobicity allows the peptide to more effectively inhibit lipid peroxidation. The combination of aromaticity and hydrophobicity in Phe and Tyr, therefore, makes this compound well-equipped to scavenge free radicals through hydrogen donation.

Table 1: Role of Amino Acid Residues in Antioxidant Activity

| Amino Acid Residue | Key Feature | Antioxidant Mechanism |

|---|---|---|

| Tyrosine (Tyr) | Aromatic, Phenolic group | Acts as a hydrogen donor to stabilize free radicals. |

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Enhances solubility in lipids to access and scavenge lipid-derived radicals. |

| Glutamic Acid (Glu) | Acidic, Hydrophilic | Contributes to metal ion chelation and hydroxyl radical scavenging. |

Chelation of Metal Ions

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical (•OH), through Fenton-like reactions. The ability to chelate these metal ions is an important antioxidant mechanism, as it renders them inactive. Peptides can form complexes with metal ions through various functional groups, including the N-terminal amino group, the C-terminal carboxyl group, and specific amino acid side chains.

The structure of this compound contains specific sites conducive to metal chelation. The acidic carboxyl group in the side chain of Glutamic acid (Glu) is a key contributor to the chelation of metal ions. Research has shown that peptides containing acidic amino acid residues like Glu and Aspartic acid (Asp) are effective at chelating metal ions and scavenging hydroxyl radicals. The N-terminal amino group and the C-terminal carboxyl group of the peptide backbone also provide coordination sites for metal ions.

Modulation of Cellular Antioxidant Defense Systems

Beyond direct radical scavenging and metal chelation, antioxidant peptides can exert protective effects by modulating the body's endogenous antioxidant defense systems. This involves influencing the activity of key antioxidant enzymes and non-enzymatic molecules. The tripeptide glutathione (B108866) (γ-L-Glutamyl-L-Cysteinyl-Glycine, GSH), a cornerstone of the cellular antioxidant system, is critical for detoxifying reactive oxygen species and is regenerated by glutathione reductase.

Angiotensin-Converting Enzyme (ACE) Inhibitory Potential

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE converts angiotensin I into the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary strategy for managing hypertension. Food-derived peptides are widely studied as natural ACE inhibitors.

Sequence-Activity Relationships in Tripeptides

The ACE inhibitory activity of peptides is highly dependent on their amino acid sequence. For tripeptides, specific characteristics at each position influence their binding affinity to ACE. Research indicates a strong preference for aromatic or hydrophobic amino acids at the C-terminal and N-terminal positions. Hydrophobic amino acids are thought to enhance binding to the hydrophobic active sites of ACE. While the middle position shows less stringent requirements, the amino acid Proline (Pro) is often disfavored in this internal position. Quantitative structure-activity relationship (QSAR) models have found that for tripeptides, having a large group at the N-terminus, a positively charged residue in the middle, and a hydrophobic residue at the C-terminus can be favorable for ACE inhibition.

Influence of C-Terminal Aromatic Residues on ACE Inhibition

A significant body of research highlights the critical role of the C-terminal amino acid in ACE inhibition. There is a strong and consistent finding that tripeptides with aromatic amino acids—specifically Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp)—at the C-terminus exhibit potent ACE inhibitory activity. The presence of these residues at the C-terminus is believed to contribute significantly to the peptide's affinity for the active site of ACE. The tripeptide this compound, with Tyrosine at its C-terminus, fits this structural profile, suggesting it has strong potential as an ACE inhibitor.

Table 2: Favorable Characteristics for ACE Inhibitory Tripeptides

| Position | Preferred Amino Acid Type | Rationale |

|---|---|---|

| N-Terminus | Aromatic, Hydrophobic (e.g., Val, Leu, Ile) | Enhances binding to ACE active site. |

| Penultimate (Middle) | Varied; Positively charged can be favorable. | Less stringent requirement compared to terminal positions. |

| C-Terminus | Aromatic (e.g., Tyr, Phe, Trp) | High affinity for ACE active sites. |

Potential Antimicrobial Effects

Antimicrobial peptides (AMPs) are a diverse class of molecules that are part of the innate immune system of many organisms. They typically function by disrupting the integrity of microbial cell membranes. While many peptides exhibit antimicrobial properties, these activities are often associated with specific structural features, such as a net positive charge (cationic nature) and the presence of amino acids like Histidine and Lysine (B10760008).

Membrane Interaction Mechanisms

The interaction of the tripeptide this compound with cellular membranes is a foundational aspect of its biological activity, particularly concerning its antimicrobial potential. The peptide's structure, featuring both hydrophilic and hydrophobic residues, gives it an amphipathic character that facilitates its interaction with lipid bilayers. The negatively charged glutamic acid (Glu) residue allows for initial electrostatic attraction to membranes, especially bacterial membranes which are often rich in anionic components. Following this initial contact, the hydrophobic and aromatic phenylalanine (Phe) and tyrosine (Tyr) residues can insert into the non-polar core of the lipid bilayer.

This insertion can disrupt the membrane's structural integrity. In vitro studies on related antimicrobial peptides (AMPs) show that such interactions can lead to membrane destabilization, the formation of transient pores or channels, and an increase in membrane permeability. This disruption of the membrane barrier can cause the leakage of essential intracellular contents, ultimately leading to cell death. The specific preference of many AMPs for anionic bacterial membranes over the generally zwitterionic membranes of mammalian cells contributes to their selective toxicity. The aromatic side chains of Phe and Tyr are known to be significant for interacting with the interfacial region of the lipid bilayer.

Role of Glutamic Acid Residues in Antimicrobial Action

The glutamic acid (Glu) residue is critical to the antimicrobial function of this compound and related peptides. Its negatively charged carboxylate group is a key feature in the "electrostatic wedge" model proposed for some membrane-active peptides. In this model, an initial electrostatic repulsion between the peptide's negative charges (like Glu) and the negatively charged lipid headgroups of microbial membranes can force the peptide's hydrophobic parts into the membrane core.

Furthermore, in the context of certain bacteriocins, glutamic acid residues have been shown to enhance the peptide's ability to disrupt membranes. The protonation state of Glu residues can also be pH-dependent; at the lower pH often found at membrane interfaces, protonation of glutamic acid can increase a peptide's net positive charge, enhancing its interaction with anionic bacterial surfaces. Studies on various AMPs have established that negatively charged residues like glutamic acid are crucial for mediating interactions with membranes, often a prerequisite for antimicrobial activity. While many well-studied AMPs are cationic, anionic peptides containing glutamic acid or aspartic acid also exhibit potent antimicrobial effects, indicating the diverse roles acidic residues can play.

Interaction with Biological Macromolecules

Peptide-Protein Binding Dynamics

The tripeptide this compound has the potential to interact with various proteins through a combination of forces. The binding dynamics are dictated by the constituent amino acids. The aromatic side chains of phenylalanine and tyrosine can participate in hydrophobic and cation-π interactions, while the glutamic acid residue can form salt bridges and hydrogen bonds.

In vitro studies have extensively characterized the binding of amino acids and short peptides to proteins like serum albumin. These interactions are often driven by the hydrophobic effect, where nonpolar residues like Phe seek to minimize contact with water by binding to hydrophobic pockets on the protein surface. The tyrosine residue, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. The glutamic acid provides a negative charge, enabling strong electrostatic interactions (salt bridges) with positively charged lysine or arginine residues on a protein's surface. Such peptide-protein interactions are fundamental in many biological processes and can influence the peptide's stability and bioavailability in a preclinical setting.

| Interaction Type | Contributing Residue(s) | Protein Partner Residue(s) (Examples) | Significance |

| Hydrophobic Interaction | Phenylalanine, Tyrosine | Leucine, Valine, Isoleucine | Core driving force for binding in aqueous environments. |

| Cation-π Interaction | Phenylalanine, Tyrosine | Arginine+, Lysine+ | Strong, non-covalent interaction contributing to binding affinity. |

| Salt Bridge (Ionic) | Glutamic Acid | Arginine+, Lysine+ | Strong, specific electrostatic attraction. |

| Hydrogen Bonding | Tyrosine, Glutamic Acid, Peptide Backbone | Serine, Threonine, Asparagine, Glutamine | Provides specificity and stability to the binding complex. |

Enzyme Modulation Studies

The structure of this compound suggests it could act as a modulator of enzyme activity, either as a substrate or an inhibitor. Peptides are known to be substrates for a wide range of proteases. For instance, a polypeptide containing a Phe-p-nitro-Phe bond serves as a substrate for proteases like pepsin and cathepsin D, highlighting the recognition of phenylalanine residues by these enzymes.

Conversely, the peptide could act as an enzyme inhibitor. The constituent amino acids are found in the binding sites of many enzyme inhibitors. For example, in herpesvirus protease, a tyrosine residue at the P4 position of a peptide inhibitor fits into a deep, induced pocket, demonstrating a strong preference for large hydrophobic residues at this site. The glutamic acid residue could potentially interact with metal ions in the active sites of metalloproteases. Furthermore, the degradation of both phenylalanine and tyrosine is a multi-step enzymatic process, primarily in the liver, involving enzymes like tyrosine transaminase and p-hydroxyphenylpyruvate hydroxylase. Altering the concentration of this tripeptide could theoretically influence these metabolic pathways.

| Enzyme Class | Potential Interaction | Relevant Residue(s) | Example Mechanism |

| Proteases | Substrate / Inhibitor | Phenylalanine, Tyrosine | Recognition of aromatic residues in the active site for cleavage or competitive binding. |

| Kinases | Substrate | Tyrosine | Phosphorylation of the tyrosine hydroxyl group is a key step in cell signaling. |

| Amino Acid Metabolism Enzymes | Modulator | Glutamic Acid, Phenylalanine, Tyrosine | The peptide or its breakdown products could affect enzymes in the tyrosine degradation pathway. |

| Metalloproteases | Inhibitor | Glutamic Acid | The carboxylate side chain could chelate essential metal ions in the enzyme's active site. |

Ligand-Receptor Interactions

The tripeptide this compound contains structural motifs that could enable it to bind to cell surface receptors, such as G-protein coupled receptors (GPCRs). The interaction between a peptide ligand and its receptor is highly specific, governed by a precise combination of molecular interactions.

The N-terminus of a peptide ligand is often crucial for inducing receptor activation, while the central and C-terminal parts may be more involved in binding affinity and specificity. In the context of the urotensin-II receptor, a GPCR, peptide antagonists feature a core sequence of Phe-DTrp-Orn-Tyr that is essential for binding. This highlights the importance of aromatic residues like Phe and Tyr in making contacts within the receptor's binding pocket. The glutamic acid residue could form key hydrogen bonds or salt bridges with extracellular loops of a receptor, helping to anchor the ligand and stabilize the bound conformation. For example, studies on glucagon-like peptide-1 (GLP-1) show that conserved Phe and Glu/Asp residues are crucial for either maintaining the peptide's structure or for direct interaction with the GLP-1 receptor. Computational docking simulations are often used to model these potential peptide-receptor interactions and guide the design of novel ligands.

Analytical Methods for H Glu Phe Tyr Oh and Its Derivatives/metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a tripeptide like H-Glu-Phe-Tyr-OH, both high-performance liquid chromatography and gas chromatography are invaluable tools.

High-Performance Liquid Chromatography (HPLC) for Tripeptide Quantification and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of peptides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity.

Quantification and Purity:

The purity of a peptide is typically determined by analyzing the chromatogram obtained from an RP-HPLC system. A pure peptide should ideally present as a single, sharp peak. The presence of impurities, such as truncated or incomplete sequences from synthesis, will appear as additional peaks. The percentage purity is calculated by comparing the peak area of the target peptide to the total area of all detected peaks.

For quantification, detection is often performed by monitoring UV absorbance at specific wavelengths. The peptide bond itself absorbs strongly around 214-220 nm, making this a common choice for detecting all peptide species present. Since this compound contains two aromatic amino acids, Phenylalanine and Tyrosine, it can also be detected at around 280 nm. This dual-wavelength detection can provide additional confirmation and accuracy.

The separation of tripeptides can be achieved on C18 columns, which are packed with silica (B1680970) particles that have been surface-modified with C18 alkyl chains, providing a non-polar stationary phase. A gradient elution, where the concentration of an organic solvent like acetonitrile (B52724) in the mobile phase is gradually increased, is often used to effectively separate peptides with different polarities.

| Parameter | Typical Conditions for Tripeptide Analysis |

| Column | Reversed-Phase C18 (e.g., TSK-gel ODS-80Ts, Thermo Hypersil Gold) |

| Mobile Phase | A: Water with an additive (e.g., 0.1% Formic Acid or TFA) B: Acetonitrile with the same additive |

| Elution | Gradient elution (e.g., increasing percentage of B over time) |

| Detection | UV Absorbance at 214/220 nm (peptide bond) and/or 280 nm (aromatic residues) |

| Quantification | Based on peak area relative to a standard of known concentration. |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Amino Acid Composition Analysis after Hydrolysis

To confirm the amino acid composition of this compound, the peptide is first broken down into its constituent amino acids (Glutamic acid, Phenylalanine, and Tyrosine) through acid hydrolysis. These individual amino acids are polar and not volatile enough for direct GC analysis, so they must first be chemically modified in a process called derivatization.

Hydrolysis and Derivatization:

Acid hydrolysis is typically performed using 6 M hydrochloric acid (HCl) at an elevated temperature (e.g., 110°C) for a set period. This process cleaves the peptide bonds. However, it's important to note that some amino acids can be degraded by this harsh process.

Following hydrolysis, the free amino acids are derivatized to increase their volatility and thermal stability. A common method is silylation, which replaces active hydrogens on the amino and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

GC-MS Analysis:

The derivatized amino acids are then separated on a GC column and detected by a mass spectrometer (MS). The GC separates the volatile derivatives based on their boiling points and interactions with the column's stationary phase. The MS then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each amino acid derivative. This allows for their unambiguous identification and quantification. Isotope dilution, where a known amount of a stable isotope-labeled version of each amino acid is added to the sample, can be used for highly accurate quantification.

| Step | Procedure | Reagents/Conditions |

| Hydrolysis | Cleavage of peptide bonds | 6 M HCl, 110°C, 24 hours |

| Derivatization | Increase volatility for GC | Silylation with BSTFA or MSTFA in a solvent like acetonitrile, 100°C, 30-60 min |

| Analysis | Separation and Detection | GC-MS with a suitable column (e.g., 5% phenyl methylpolysiloxane) |

| Identification | Confirmation of amino acids | Based on retention time and mass spectrum compared to standards |

Spectroscopic Detection and Quantification

Spectroscopic methods rely on the interaction of molecules with electromagnetic radiation and are powerful for both detecting and quantifying peptides.

Fluorescence Detection in Peptide Analysis

The intrinsic fluorescence of certain amino acids provides a highly sensitive detection method. The tripeptide this compound contains a tyrosine residue, which is naturally fluorescent.

When excited with UV light (around 275-284 nm), the tyrosine residue emits light at a longer wavelength (around 305 nm). This fluorescence can be measured and is often directly proportional to the peptide's concentration. This technique is particularly advantageous because it is highly sensitive, with detection limits potentially reaching the nanomolar level.

HPLC systems can be equipped with a fluorescence detector to specifically quantify tyrosine-containing peptides like this compound, offering enhanced selectivity over standard UV detection. The quantification can be performed relative to a fluorescent standard, such as N-acetyl-L-tyrosine ethyl ester.

Ultraviolet-Visible Spectroscopy Applications

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the direct quantification of peptides in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

For this compound, there are two main wavelength regions of interest:

190-220 nm: The peptide bonds in the backbone of the tripeptide absorb light in this far-UV region. Measuring absorbance at around 205 nm or 214 nm can be a sensitive method for quantification.

280 nm: The aromatic side chain of the tyrosine residue (and to a lesser extent, phenylalanine) absorbs light at approximately 280 nm. This provides a more specific measurement for peptides containing these residues.

The choice of wavelength depends on the sample purity and the desired sensitivity. While A280 is simpler and less susceptible to interference from some buffer components, A205 is generally more sensitive.

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for accurate analysis, especially when the tripeptide is in a complex biological matrix like plasma or a food product. The goal is to isolate the peptide of interest and remove interfering substances.

Extraction from Biological Matrices:

Protein Precipitation: For samples like plasma, a common first step is to remove large proteins. This can be done by adding an organic solvent (like acetonitrile) or a strong acid (like trichloroacetic acid or phosphoric acid), which causes the proteins to precipitate out of the solution.

Solid-Phase Extraction (SPE): This technique is used to clean up the sample and concentrate the peptide. Mixed-mode SPE, which uses both reversed-phase and ion-exchange properties, can be highly selective for purifying peptides from complex matrices.

Derivatization:

As mentioned for GC-MS, derivatization is a key strategy to modify the chemical properties of the analyte to make it suitable for a particular analytical method.

For GC-MS: Silylation is used to make the hydrolyzed amino acids volatile. Other reagents, like alkyl chloroformates, can also be used.

For HPLC: Pre-column derivatization can be used to improve separation and detection. For instance, derivatizing peptides with dabsyl chloride can improve baseline separation and peak shape in HPLC analysis. This is particularly useful when analyzing complex mixtures of di- and tripeptides. Another strategy involves derivatization to add a fluorescent tag to the peptide, which allows for highly sensitive fluorescence detection.

These analytical strategies, from separation to detection and sample preparation, provide a robust framework for the comprehensive analysis of this compound, ensuring accurate quantification and purity assessment.

Derivatization Reagents for Enhanced Detection

Following hydrolysis, the resulting amino acids (glutamic acid, phenylalanine, and tyrosine) often lack the necessary chromophores or fluorophores for sensitive detection by methods like High-Performance Liquid Chromatography (HPLC). Derivatization, the process of chemically modifying the amino acids to produce a product that is easily detectable, is therefore a crucial step. This can be performed either before (pre-column) or after (post-column) chromatographic separation.

Pre-column Derivatization

In pre-column derivatization, the amino acids are modified before being introduced into the HPLC column. This approach offers high sensitivity and a wide choice of reagents.

o-Phthalaldehyde (OPA): A widely used reagent that reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. OPA is ideal for automating the derivatization process and can be used for both fluorescence and UV detection. However, it does not react with secondary amines.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. It is often used in conjunction with OPA to enable the analysis of a complete amino acid profile. The resulting derivatives can be detected by fluorescence or UV.

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. The derivatives are stable for several days under refrigeration.

Dansyl Chloride: This reagent produces highly fluorescent and UV-absorptive derivatives. The derivatization procedure is straightforward, but the reaction can be slow.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC reacts rapidly with amino acids to form stable derivatives that are suitable for both fluorescence and UV detection. It is known for having minimal interference from by-products.

2,3-Naphthalenedicarboxaldehyde (NDA): NDA is a fluorescent derivatization reagent that reacts with amino acids at room temperature within a short time, making it suitable for clinical applications. The reaction is typically complete in 5 minutes at 25°C.

Post-column Derivatization

In this method, the amino acids are first separated on a chromatography column (often an ion-exchange column) and then mixed with a derivatizing reagent before entering the detector. This technique is known for its excellent reproducibility and can be easily automated.

Ninhydrin: A classic reagent that reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which is measured by visible absorption detection. It is a reliable method for quantifying both primary and secondary amino acids.

o-Phthalaldehyde (OPA): OPA can also be used in post-column derivatization for fluorescence detection of primary amino acids.

The choice between pre- and post-column derivatization depends on the specific requirements of the analysis, including sensitivity, the types of amino acids to be quantified, and the available instrumentation. For the analysis of this compound hydrolysate, which contains only primary amino acids, reagents like OPA, PITC, or FMOC-Cl would be highly effective.

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Derivatization Type | Detection Method | Target Amino Acids | Key Features |

| o-Phthalaldehyde (OPA) | Pre- or Post-column | Fluorescence, UV | Primary | Fast reaction, high sensitivity, easily automated. |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Pre-column | Fluorescence, UV | Primary & Secondary | Stable derivatives, often used with OPA. |

| Phenylisothiocyanate (PITC) | Pre-column | UV | Primary & Secondary | Stable derivatives (PTC-amino acids). |

| Dansyl Chloride | Pre-column | Fluorescence, UV | Primary & Secondary | Strong fluorescence, but slow reaction time. |

| Ninhydrin | Post-column | Visible Absorption | Primary & Secondary | Robust and reliable, classic method. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Pre-column | Fluorescence, UV | Primary & Secondary | Rapid reaction, stable derivatives, minimal interference. |

| 2,3-Naphthalenedicarboxaldehyde (NDA) | Pre-column | Fluorescence | Primary | Fast reaction at room temperature. |

Future Research Directions and Applications

Structure-Activity Relationship (SAR) Studies for Rational Tripeptide Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of H-Glu-Phe-Tyr-OH influences its biological activity. Such studies provide the foundation for rational peptide design, enabling the creation of analogues with enhanced potency, selectivity, or stability. Future research in this area would systematically modify the tripeptide's structure and assess the impact on its function.

Key strategies for SAR studies on this compound include:

Amino Acid Substitution: Beyond alanine, other amino acids could be substituted to probe specific properties. Replacing phenylalanine with tryptophan could enhance aromatic interactions, while substituting glutamic acid with aspartic acid would shorten the acidic side chain, potentially altering its interaction with binding partners. The tyrosine residue is often critical for antioxidant activity due to its phenolic group, a function that would be lost if replaced by phenylalanine.

Positional Importance: The sequence of amino acids is crucial. Studies have shown that the carboxyl group of an acidic residue like glutamic acid can enhance the antioxidant activity of an adjacent tyrosine by promoting the release of a hydrogen atom from its phenolic hydroxyl group. Investigating isomers like H-Phe-Glu-Tyr-OH or H-Tyr-Phe-Glu-OH would clarify the importance of the glutamic acid position relative to tyrosine.

Stereochemical Modifications: Synthesizing analogues with D-amino acids instead of the natural L-amino acids can significantly impact biological activity and, importantly, increase resistance to enzymatic degradation. Introducing a D-isomer at any of the three positions could lead to a more stable and potentially potent therapeutic candidate.

These studies will provide crucial information for designing new molecules based on the this compound scaffold for targeted applications.

Table 1: Potential Modifications for SAR Studies of this compound

| Modification Strategy | Example Analogue | Rationale | Potential Outcome |

|---|---|---|---|

| Alanine Scanning (Glu) | H-Ala-Phe-Tyr-OH | Determine the importance of the acidic side chain of Glutamic Acid. | Reduced or altered binding affinity if the negative charge is critical for interaction. |

| Alanine Scanning (Phe) | H-Glu-Ala-Tyr-OH | Assess the contribution of the hydrophobic, aromatic Phenylalanine side chain. | Diminished activity if hydrophobic or π-π stacking interactions are key. |

| Alanine Scanning (Tyr) | H-Glu-Phe-Ala-OH | Evaluate the role of the Tyrosine phenolic group. | Loss of antioxidant capacity or specific hydrogen bonding. |

| D-Amino Acid Substitution | H-Glu-d-Phe-Tyr-OH | Increase stability against enzymatic degradation. | Enhanced bioavailability and prolonged duration of action. |

| N-Terminal Acetylation | Ac-Glu-Phe-Tyr-OH | Neutralize the N-terminal charge, increase hydrophobicity. | Enhanced potency or altered receptor interaction. |

| C-Terminal Amidation | H-Glu-Phe-Tyr-NH2 | Neutralize the C-terminal charge, increase stability. | Increased resistance to carboxypeptidases, potentially enhanced activity. |

Development of Advanced Synthetic Routes for this compound

The efficient and pure synthesis of this compound and its analogues is critical for research and development. While standard methods are available, future work will focus on optimizing these routes for higher yield, purity, and scalability.

The primary method for synthesizing this tripeptide is Solid-Phase Peptide Synthesis (SPPS) , typically using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The process involves a series of repeating steps:

Resin Loading: The C-terminal amino acid, tyrosine, is anchored to a solid support (resin).

Deprotection: The Fmoc protecting group on the α-amine of the resin-bound tyrosine is removed, commonly with a mild base like piperidine (B6355638).

Coupling: The next amino acid in the sequence (phenylalanine), with its α-amine protected by Fmoc, is activated and coupled to the deprotected amine of the tyrosine.

Repeat: The deprotection and coupling cycle is repeated for the final amino acid, glutamic acid.

Cleavage and Deprotection: The completed tripeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, often using a strong acid cocktail like trifluoroacetic acid (TFA).

Trifunctional amino acids like glutamic acid and tyrosine require their side chains to be protected during synthesis to prevent unwanted side reactions. Future advancements could explore more efficient coupling reagents, greener solvents, and improved purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product. Furthermore, enzymatic synthesis methods, which can offer high stereospecificity and milder reaction conditions, present a promising alternative to purely chemical routes.

Table 2: Overview of Fmoc-Based Solid-Phase Synthesis for this compound

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Anchoring | The first amino acid, Fmoc-Tyr(tBu)-OH, is attached to a solid resin support. | Wang or 2-Chlorotrityl chloride resin. |

| 2. Deprotection | The Fmoc group is removed from Tyr to expose the free amine. | ~20% piperidine in DMF. |

| 3. Coupling (Phe) | The second amino acid, Fmoc-Phe-OH, is activated and coupled to the Tyr. | Activating agents (e.g., TBTU, COMU) and a base (e.g., DIPEA). |

| 4. Repetition (Glu) | Steps 2 and 3 are repeated for the third amino acid, Fmoc-Glu(OtBu)-OH. | Piperidine, Fmoc-Glu(OtBu)-OH, activators. |

| 5. Final Cleavage | The full peptide is cleaved from the resin and side-chain protecting groups (tBu, OtBu) are removed. | Trifluoroacetic acid (TFA) with scavengers. |

Exploration of Novel Biological Functions and Mechanistic Insights

The biological role of this compound is largely unexplored, presenting a significant opportunity for future research. Preliminary findings have indicated that this tripeptide has an inhibitory effect on the excitability of giant neurons, suggesting a potential role in neuromodulation. This initial observation warrants a deeper investigation into its specific molecular targets within the nervous system, such as ion channels or receptors.

Future research should aim to uncover other biological functions. Based on its constituent amino acids, several potential activities can be hypothesized:

Antioxidant Activity: The tyrosine residue, with its phenolic side chain, is a known scavenger of free radicals. As noted previously, the adjacent glutamic acid may enhance this property. Studies could measure the peptide's ability to neutralize various reactive oxygen species (ROS) and protect cells from oxidative stress.

Taste Modulation: Related γ-glutamyl dipeptides, such as γ-Glu-Tyr and γ-Glu-Phe, are recognized as "kokumi" taste enhancers, contributing to the savory and complex flavors of foods like cheese and soybeans. Although this compound has a standard alpha-peptide linkage, its potential to modulate taste receptors is a novel area for exploration.

Enzyme Inhibition: Many bioactive peptides function by inhibiting enzymes. For instance, peptides containing aromatic amino acids like phenylalanine and tyrosine have been investigated as inhibitors of angiotensin-converting enzyme (ACE). Screening this compound against a panel of enzymes could reveal new therapeutic targets.

Mechanistic studies will be crucial to understand how the peptide exerts its effects. This involves identifying specific binding partners (receptors, enzymes) and elucidating the downstream signaling pathways that are activated or inhibited upon binding.

Integration with Omics Technologies (e.g., Peptidomics, Metabolomics)

Omics technologies offer powerful, high-throughput approaches to contextualize the function of this compound within a broader biological system.

Peptidomics: This technology focuses on the global identification and quantification of endogenous peptides in biological samples. Using advanced mass spectrometry (MS) techniques, peptidomics could be employed to determine if this compound is naturally present in tissues or biofluids. If detected, its levels could be correlated with different physiological states or diseases, providing clues to its endogenous function.

Metabolomics: This field involves the comprehensive analysis of small molecules (metabolites) in a biological system. Metabolomics can be used to track the metabolic fate of this compound by monitoring the levels of its precursor amino acids (Glu, Phe, Tyr) and any potential breakdown products. This can provide a dynamic view of the pathways this tripeptide is involved in. For instance, studies have used metabolomics to identify γ-glutamyl peptides in plants and explore their metabolic significance.

Reverse Metabolomics: A particularly innovative future direction is the use of reverse metabolomics. This strategy involves synthesizing the compound of interest (this compound), acquiring its tandem mass spectrometry (MS/MS) data, and then searching large public repositories of metabolomics data for a match. This can rapidly link the peptide to specific diseases or phenotypes where it may be present but has not yet been identified, accelerating the discovery of its biological relevance.

The integration of these omics technologies will be instrumental in moving from in vitro characterization to understanding the in vivo relevance of this compound, paving the way for its potential application in diagnostics or therapeutics.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing H-Glu-Phe-Tyr-OH with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard. Use Fmoc/t-Bu protection strategies to minimize side reactions. Purification via reverse-phase HPLC (e.g., C18 columns, gradient elution with acetonitrile/water + 0.1% TFA) ensures >95% purity. Validate purity using LC-MS and NMR spectroscopy. For stepwise optimization, refer to protocols detailing coupling efficiencies and deprotection kinetics .

Q. How can researchers characterize the structural stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the peptide in buffers (pH 4–8) at 37°C. Monitor degradation via HPLC and mass spectrometry. Circular dichroism (CD) spectroscopy can assess secondary structure changes. Stability data should be cross-referenced with molecular dynamics simulations to predict aggregation or oxidation hotspots .

Q. What are the best practices for validating bioactivity data in early-stage studies of this compound?

- Methodological Answer : Use orthogonal assays (e.g., ELISA, SPR, and cell-based assays) to confirm target binding or enzymatic inhibition. Include positive/negative controls and replicate experiments across independent batches. Address batch-to-batch variability by documenting synthesis conditions (e.g., resin type, cleavage reagents) in metadata .

Advanced Research Questions

Q. How to resolve contradictions in reported binding affinities of this compound for kinase targets?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength, temperature). Perform comparative studies under standardized buffers (e.g., Tris-HCl vs. HEPES). Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters, and cross-validate with in-silico docking (e.g., AutoDock Vina) to assess binding modes. Meta-analyses of existing datasets should prioritize studies with explicit experimental parameters .

Q. What strategies are effective for elucidating the in vivo pharmacokinetics of this compound?

- Methodological Answer : Radiolabel the peptide (e.g., with ³H or ¹⁴C) for tracking in rodent models. Use LC-MS/MS for quantification in plasma and tissues. Incorporate bile-duct cannulation to study enterohepatic recirculation. For ethical compliance, follow NIH guidelines (e.g., IRB approval, 3Rs principles) .

Q. How can researchers design studies to investigate the peptide’s role in modulating intracellular signaling cascades?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to identify downstream effectors. Use phosphoproteomics (e.g., SILAC labeling) to map kinase activation pathways. For temporal resolution, integrate fluorescent reporters (e.g., FRET biosensors) in live-cell imaging. Validate findings with competitive inhibition assays using known pathway inhibitors .

Data Management and Validation

Q. What frameworks are recommended for curating and sharing experimental data on this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or ChEMBL for raw datasets. Annotate metadata with controlled vocabularies (e.g., MIAPE for proteomics). For peer review, include instrument calibration logs and raw chromatograms as supplementary files .

Q. How to address reproducibility challenges in peptide aggregation studies?

- Methodological Answer : Standardize sample preparation (e.g., lyophilization protocols, reconstitution solvents). Use dynamic light scattering (DLS) and transmission electron microscopy (TEM) to quantify aggregation. Publish negative results and share protocols via platforms like Protocols.io to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.